molecular formula C24H18BrN3O4 B5264572 2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B5264572
M. Wt: 492.3 g/mol
InChI Key: KPUOVCUOTVMYJT-OGMQXUJQSA-N
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Description

2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is an organic compound with a complex structure that includes bromine, nitroaniline, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by the coupling of the resulting 2-bromobenzamide with a nitroaniline derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Scientific Research Applications

2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitroaniline moiety may interact with cellular proteins, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended conjugated system, which can influence its electronic properties and reactivity

Properties

IUPAC Name

2-bromo-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O4/c25-21-11-5-4-10-20(21)23(29)27-22(12-6-9-17-7-2-1-3-8-17)24(30)26-18-13-15-19(16-14-18)28(31)32/h1-16H,(H,26,30)(H,27,29)/b9-6+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUOVCUOTVMYJT-OGMQXUJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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